molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid

Cat. No.: B2878603
CAS No.: 2061730-18-3
M. Wt: 286.239
InChI Key: OCLDYYZJQKQVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a benzofuran-based research chemical. Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and natural products. These compounds have been studied for a wide spectrum of pharmacological activities. Researchers utilize such specialized compounds as key intermediates in organic synthesis and for developing novel substances in drug discovery projects. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDYYZJQKQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyaryl Propargyl Alcohols

A common method involves treating o-hydroxyacetophenone derivatives with propargyl bromide under basic conditions, followed by cyclization using $$ \text{H}2\text{SO}4 $$ or $$ \text{BF}3\cdot\text{OEt}2 $$ (Table 1). For example:
$$
\text{o-Hydroxyacetophenone} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Propargyl ether} \xrightarrow{\text{H}2\text{SO}4} \text{Benzofuran}
$$
Yield : 70–85% under optimized conditions.

Palladium-Catalyzed Cyclization

Palladium-catalyzed coupling of 2-iodophenols with terminal alkynes (e.g., Sonogashira reaction) generates benzofurans with superior regiocontrol:
$$
\text{2-Iodophenol} + \text{Terminal alkyne} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Benzofuran}
$$
Advantages : Tolerance for electron-withdrawing groups and scalability.

Introduction of the Furan-2-ylcarbonyl Group

The furan-2-ylcarbonyl moiety at position 3 is installed via Friedel-Crafts acylation or cross-coupling reactions .

Friedel-Crafts Acylation

Using furan-2-carbonyl chloride and $$ \text{AlCl}3 $$, the acyl group is introduced regioselectively at position 3 (most electrophilic site):
$$
\text{Benzofuran} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{AlCl}
3, \text{DCM}} \text{3-(Furan-2-ylcarbonyl)-1-benzofuran}
$$
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.
Yield : 60–75% after purification.

Suzuki-Miyaura Coupling

Alternative approaches employ palladium-catalyzed coupling of benzofuran boronic esters with furan-2-carbonyl halides:
$$
\text{3-Bromo-1-benzofuran} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{3-(Furan-2-yl)-1-benzofuran}
$$
Limitation : Requires pre-functionalized benzofuran with a halogen at position 3.

Installation of the Acetic Acid Moiety

The acetic acid side chain is introduced via Williamson ether synthesis or Mitsunobu reaction .

Williamson Ether Synthesis

Reaction of 5-hydroxy-3-(furan-2-ylcarbonyl)-1-benzofuran with bromoacetic acid under basic conditions:
$$
\text{5-Hydroxy intermediate} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$
Optimization : Use of $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at 80°C for 6 hours achieves 65–80% yield.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient ether formation:
$$
\text{5-Hydroxy intermediate} + \text{HOCH}2\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}
$$
Advantage : Higher yields (85–90%) but requires anhydrous conditions.

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) removes unreacted starting materials.
  • Recrystallization from ethanol/water mixtures yields pure product as a white solid.

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ : Key signals include δ 7.85 (furan H-3), δ 6.75 (benzofuran H-4), and δ 4.65 (OCH$$_2$$CO).
  • IR : Peaks at 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-O-C).
  • MS (ESI) : m/z 287.1 [M+H]$$^+$$.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Combining cyclization and acylation in a single pot reduces steps:
$$
\text{o-Hydroxyacetophenone} \xrightarrow{\text{Propargyl bromide, H}2\text{SO}4} \text{Benzofuran} \xrightarrow{\text{Furan-2-carbonyl chloride}} \text{3-Acylated product}
$$
Efficiency : 50–60% overall yield due to intermediate instability.

Enzymatic Catalysis

Emerging methods use lipases or esterases for regioselective acylation, though yields remain modest (40–50%).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing acylation at positions 2 and 4 necessitates careful catalyst selection.
  • Side Reactions : Over-alkylation during Williamson synthesis requires stoichiometric control.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Chemical Reactions Analysis

Types of Reactions

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound featuring furan and benzofuran moieties, known for their aromatic properties and presence in natural and synthetic compounds. The molecular formula of this compound is C15H10O6, with a molecular weight of 286.24 g/mol. Due to its unique structure, it is a candidate for pharmacological applications.

Chemical Properties and Structure

The compound features distinct aromatic properties because of the furan and benzofuran rings, enhancing its reactivity and stability. Key chemical properties include:

  • IUPAC Name: 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid
  • Molecular Formula: C15H10O6
  • Molecular Weight: 286.24 g/mol
  • CAS Number: 2061730-18-3

Chemical Reactions

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions:

  • Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.
  • Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The aromatic rings facilitate π-π stacking interactions and hydrogen bonding, which can modulate biological pathways.

Anticancer Properties

Mechanism of Action

The mechanism of action of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The pharmacological profile of benzofuran derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Reported Activity/Properties Reference
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid C₁₈H₁₄O₅ Furan-2-ylcarbonyl, oxyacetic acid Not explicitly reported (structural analog data inferred)
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S Ethylsulfanyl, fluoro Pharmacological interest (crystallographically characterized)
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Variable Alkylsulfinyl, oxadiazole Glycogen synthase kinase-3β (GSK-3β) inhibition
{2-[(1-Benzofuran-2-ylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic acid C₂₀H₁₆N₂O₇S Benzofuran-2-ylsulfonyl, indole Structural complexity for targeted interactions

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The furan-2-ylcarbonyl group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like ethylsulfanyl in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid .
  • Bioavailability : The oxyacetic acid moiety in the target compound likely improves water solubility, contrasting with lipophilic groups (e.g., alkylsulfinyl in GSK-3β inhibitors), which enhance blood-brain barrier permeability .
  • Structural Rigidity: Crystallographic data for 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid reveals planar benzofuran systems, while the furanoyl group in the target compound may introduce torsional strain, affecting binding pocket compatibility .

Physicochemical Properties

Property {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic Acid 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid GSK-3β Inhibitor Analogs (Oxadiazole)
logP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~3.5 (highly lipophilic)
Solubility Moderate (due to oxyacetic acid) Low (sulfanyl group) Very low (alkyl chains)
Hydrogen Bond Acceptors 5 3 4–5

Biological Activity

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound with notable biological properties. Its unique structure, which incorporates both furan and benzofuran moieties, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is C15_{15}H10_{10}O6_6, with a molecular weight of 286.24 g/mol. The compound features distinct aromatic properties due to the presence of furan and benzofuran rings, which are known to enhance its reactivity and stability.

PropertyValue
Molecular FormulaC15_{15}H10_{10}O6_6
Molecular Weight286.24 g/mol
CAS Number2061730-18-3

The exact mechanism of action for {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The aromatic rings facilitate π-π stacking interactions and hydrogen bonding, which can modulate biological pathways.

Anticancer Properties

Research indicates that derivatives of benzofurans exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including leukemia cells. The structure–activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antiproliferative activity. Notably, compounds with halogen substitutions at specific positions demonstrated improved cytotoxicity, with IC50_{50} values as low as 0.1 μM in some cases .

Antimicrobial Activity

Preliminary studies suggest that {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit antifungal and antibacterial activities, indicating potential for further exploration in this area .

Comparative Analysis

To contextualize the biological activity of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50_{50} (μM)
2,5-Furandicarboxylic acid Bioplastic precursorN/A
Benzofuran Anticancer and antimicrobialVaries
Furfural Precursor for various chemicalsN/A
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid Potential anticancer and antimicrobialTBD

Case Studies

A recent study evaluated the anticancer effects of several benzofuran derivatives, highlighting the importance of structural modifications in enhancing biological activity. The study found that specific substitutions significantly improved cytotoxicity against cancer cell lines compared to their parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.